![molecular formula C20H20N6OS B2560462 (E)-3-(4-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile CAS No. 333741-78-9](/img/structure/B2560462.png)
(E)-3-(4-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C20H20N6OS and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
The synthesis and reactivity of related compounds, including those with pyrazole and piperazine units, have been widely explored. For instance, Farag, Dawood, and Kandeel (1996) detailed the synthesis of versatile compounds through reactions with heterocyclic diazonium salts, leading to various hydrazones and their subsequent cyclization into pyrazole derivatives, showcasing the chemical versatility and potential for generating novel therapeutic agents. Another study by Hadiyal et al. (2020) proposed an efficient microwave-assisted synthesis method for polysubstituted pyran derivatives, indicating the ongoing advancement in synthetic methodologies to create complex molecules with potential bioactivity (Farag et al., 1996) (Hadiyal et al., 2020).
Biological Evaluation and Potential Therapeutic Applications
The exploration of novel compounds for therapeutic applications is a significant aspect of current research. For example, Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives and evaluated their antitumor activity, demonstrating the potential of such compounds in cancer therapy. This highlights the importance of synthesizing and testing new chemical entities for biological activities, which could lead to the development of new therapeutic agents (Naito et al., 2005).
Molecular Docking and In Silico Studies
Recent advancements in computational chemistry have allowed for the in silico exploration of molecular interactions and potential bioactivity. Sapariya et al. (2017) demonstrated the use of molecular docking studies to evaluate the antibacterial, antitubercular, and antimalarial activities of polyhydroquinoline compounds. These in silico approaches provide valuable insights into the molecular mechanisms of action and can guide the synthesis of more effective compounds (Sapariya et al., 2017).
Structural Characterization and Analysis
The detailed structural characterization of compounds is crucial for understanding their reactivity and potential interactions with biological targets. Studies like those conducted by El-Emam et al. (2012) provide valuable data on the molecular structure, which is essential for drug design and the development of novel therapeutic agents. This detailed structural information aids in the optimization of compound properties for enhanced biological activity (El-Emam et al., 2012).
Eigenschaften
IUPAC Name |
3-[4-[(5E)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c21-7-4-8-25-9-11-26(12-10-25)20-23-19(27)17(28-20)13-16-14-22-24-18(16)15-5-2-1-3-6-15/h1-3,5-6,13-14H,4,8-12H2,(H,22,24)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOVMEOSTNZJON-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=C(NN=C3)C4=CC=CC=C4)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.